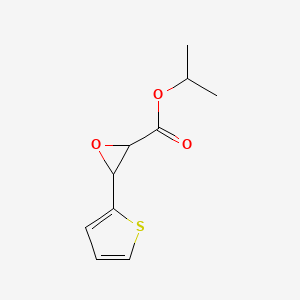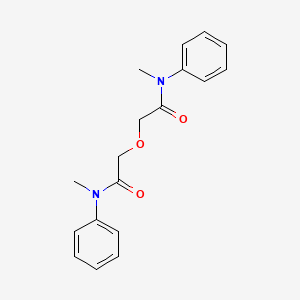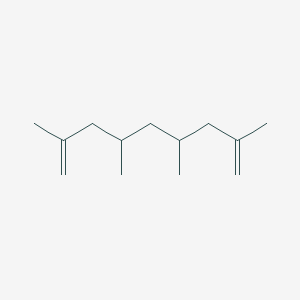
2,4,6,8-Tetramethylnona-1,8-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6,8-Tetramethylnona-1,8-diene is an organic compound characterized by its unique structure, which includes two double bonds and four methyl groups attached to a nine-carbon chain. This compound falls under the category of conjugated dienes, which are known for their stability and reactivity due to the delocalization of electrons across the double bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,4,6,8-Tetramethylnona-1,8-diene can be synthesized through several methods commonly used for the preparation of conjugated dienes. One of the primary methods involves the dehydration of diols (dihydroxy alkanes) or the dehydrohalogenation of dihalides (dihaloalkanes) . These reactions typically require strong acids or bases as catalysts and are conducted under controlled temperatures to ensure the formation of the desired conjugated diene.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale dehydration or dehydrohalogenation processes. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions: 2,4,6,8-Tetramethylnona-1,8-diene undergoes various chemical reactions, including:
Electrophilic Addition: This compound can react with halogens or hydrogen halides, leading to the formation of 1,2- and 1,4-addition products.
Oxidation: It can be oxidized to form corresponding epoxides or diols, depending on the oxidizing agent used.
Polymerization: Due to its conjugated diene structure, it can participate in polymerization reactions to form synthetic polymers.
Common Reagents and Conditions:
Electrophilic Addition: Reagents such as bromine or hydrogen chloride are commonly used under mild conditions.
Oxidation: Reagents like potassium permanganate or osmium tetroxide are used under controlled conditions to achieve selective oxidation.
Polymerization: Catalysts such as Ziegler-Natta catalysts are employed to initiate polymerization reactions.
Major Products:
Electrophilic Addition: The major products include halogenated derivatives and hydrogenated compounds.
Oxidation: The major products are epoxides and diols.
Polymerization: The major products are synthetic polymers with varying properties depending on the polymerization conditions.
Wissenschaftliche Forschungsanwendungen
2,4,6,8-Tetramethylnona-1,8-diene has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of conjugated dienes and their behavior in various chemical reactions.
Biology: Its derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of synthetic polymers, which have applications in materials science and engineering.
Wirkmechanismus
The mechanism of action of 2,4,6,8-Tetramethylnona-1,8-diene in chemical reactions involves the interaction of its conjugated double bonds with various reagents. The delocalized electrons in the conjugated system make it highly reactive towards electrophiles, leading to the formation of stable carbocation intermediates . These intermediates can then undergo further reactions to form the final products. The molecular targets and pathways involved depend on the specific reaction and reagents used.
Vergleich Mit ähnlichen Verbindungen
- 2,4,5,6-Tetramethyldeca-1,7-diene
- 2,8-Dimethyl-4,6-decadiene
- 1,5-Diisopropyl-1,4-hexadiene
Comparison: 2,4,6,8-Tetramethylnona-1,8-diene is unique due to its specific arrangement of methyl groups and double bonds, which confer distinct reactivity and stability compared to other similar compounds . Its conjugated diene structure allows for a wide range of chemical reactions, making it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
129085-54-7 |
|---|---|
Molekularformel |
C13H24 |
Molekulargewicht |
180.33 g/mol |
IUPAC-Name |
2,4,6,8-tetramethylnona-1,8-diene |
InChI |
InChI=1S/C13H24/c1-10(2)7-12(5)9-13(6)8-11(3)4/h12-13H,1,3,7-9H2,2,4-6H3 |
InChI-Schlüssel |
ZWOKFAVFJDZGAW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(C)CC(=C)C)CC(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


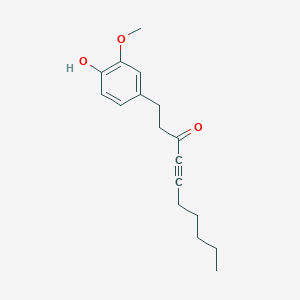
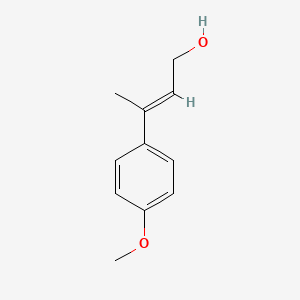
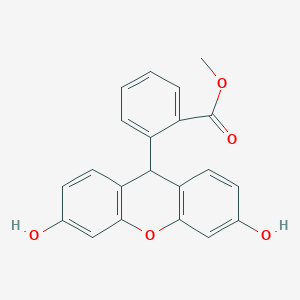
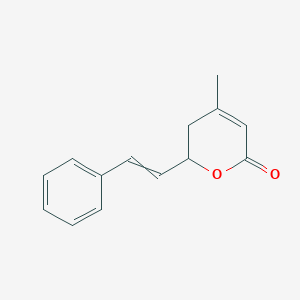
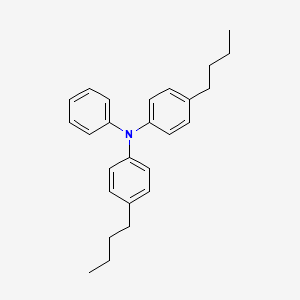
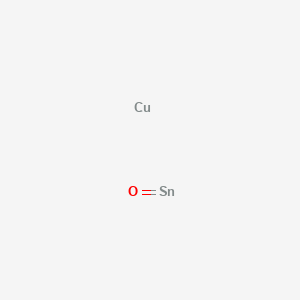
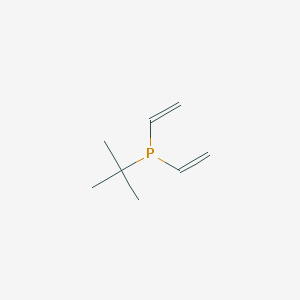
![2-[(Prop-2-en-1-yl)sulfanyl]-1,3,2lambda~5~-dithiaphosphinane-2-thione](/img/structure/B14281693.png)
![N-[2-(Prop-2-en-1-yl)cyclohexylidene]hydroxylamine](/img/structure/B14281694.png)

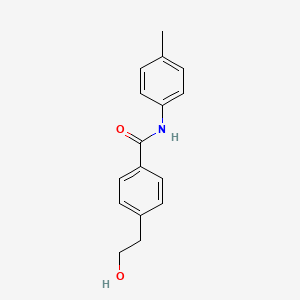
![4,4'-[Hexane-1,6-diylbis(oxy)]bis(2-hydroxybenzoic acid)](/img/structure/B14281712.png)
